Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper
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Overview
Description
Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper is a complex compound that features a copper ion coordinated with two bile acid derivatives. This compound is notable for its unique structure, which combines the properties of bile acids with the reactivity of copper ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper typically involves the reaction of copper salts with bile acid derivatives under controlled conditions. The bile acid derivatives are first activated, often through the formation of a CoA ester, which then reacts with copper salts to form the final complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper can undergo various chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, potentially altering the oxidation state of the copper and the bile acid ligands.
Substitution: Ligand exchange reactions where the bile acid ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and other metal salts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized bile acid derivatives, while substitution reactions may produce new copper complexes with different ligands .
Scientific Research Applications
Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique reactivity.
Biology: Studied for its potential role in biological systems, particularly in processes involving copper metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes
Mechanism of Action
The mechanism of action of Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper involves its interaction with molecular targets in biological systems. The copper ion can participate in redox reactions, influencing various biochemical pathways. The bile acid ligands may also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Deoxycholic acid: Another bile acid derivative with similar structural features but different reactivity and applications.
N,N-Bis (3- (D-gluconamido)propyl)deoxycholamide: A compound with similar bile acid components but different coordination chemistry
Uniqueness
Bis[N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycinato]copper is unique due to its combination of copper ion reactivity and bile acid functionality. This dual nature allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
94233-01-9 |
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Molecular Formula |
C52H86CuN2O12 |
Molecular Weight |
994.8 g/mol |
IUPAC Name |
copper;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/2C26H43NO6.Cu/c2*1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h2*14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/t2*14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m11./s1 |
InChI Key |
DVAZMJONYFZKJU-RNALDXRBSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Cu] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Cu] |
Origin of Product |
United States |
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